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Cat. No.: B1328766

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-
fluoropropanedioic acid (also known as 2-fluoromalonic acid). Due to a lack of publicly
available experimental spectra for this specific compound, this document leverages established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS) to forecast its spectral characteristics. The data herein is intended to
serve as a valuable reference for the identification and characterization of 2-
fluoropropanedioic acid in a laboratory setting.

Predicted Spectroscopic Data

The anticipated spectroscopic data for 2-fluoropropanedioic acid are summarized in the
following tables. These predictions are derived from typical values for the functional groups
present in the molecule, including carboxylic acids and organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Fluoropropanedioic Acid
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~10.0- 13.0 Singlet (broad) 2 x-COOH

~5.0-6.0 Doublet 2J_HF = 40-60 -CHF-

Table 2: Predicted *C NMR Data for 2-Fluoropropanedioic Acid

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~165- 175 Doublet 2J_CF =20-50 2 x-COOH

~85-95 Doublet 1J_CF =160-250 -CHF-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Fluoropropanedioic Acid

Wavenumber ) . . .

Intensity Vibration Functional Group
(cm™)
2500 - 3300 Strong, Broad O-H Stretch Carboxylic Acid
1690 - 1760 Strong C=0 Stretch Carboxylic Acid
1210 - 1320 Medium C-O Stretch Carboxylic Acid
1000 - 1400 Strong C-F Stretch Alkyl Fluoride

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Fluoropropanedioic Acid

(Molecular Weight: 122.05 g/mol )
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miz lon Fragmentation Pathway
122 [M]* Molecular lon

104 [M - H201* Loss of Water

78 [M-CO2]* Loss of Carbon Dioxide

77 [M - COOH]* Loss of Carboxyl Radical
45 [COOH]* Carboxyl Cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like 2-fluoropropanedioic acid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoropropanedioic acid in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20). Ensure the sample is fully
dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
13C NMR Acquisition:
o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the low natural

abundance of 13C.
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o Employ a wider spectral width to encompass the full range of carbon chemical shifts.
Infrared (IR) Spectroscopy
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

[¢]

[e]

The final spectrum is generated by ratioing the sample spectrum against the background

spectrum.

[e]

Typically, spectra are collected over a range of 4000 to 400 cm~1.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o lonization: Introduce the sample solution into the ion source. For ESI, the sample is
nebulized and ionized by a high voltage. For El, the sample is vaporized and bombarded
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with a high-energy electron beam.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Spectroscopic-Structural
Correlations

The following diagram illustrates the logical relationship between the predicted spectroscopic
data and the molecular structure of 2-fluoropropanedioic acid.

Predicted Spectroscopic Data Correlation for 2-Fluoropropanedioic Aci
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Caption: Predicted spectroscopic data for 2-fluoropropanedioic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoropropanedioic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328766#spectroscopic-data-of-2-
fluoropropanedioic-acid-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1328766?utm_src=pdf-body
https://www.benchchem.com/product/b1328766?utm_src=pdf-body-img
https://www.benchchem.com/product/b1328766?utm_src=pdf-body
https://www.benchchem.com/product/b1328766#spectroscopic-data-of-2-fluoropropanedioic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1328766#spectroscopic-data-of-2-fluoropropanedioic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1328766#spectroscopic-data-of-2-fluoropropanedioic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1328766#spectroscopic-data-of-2-fluoropropanedioic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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